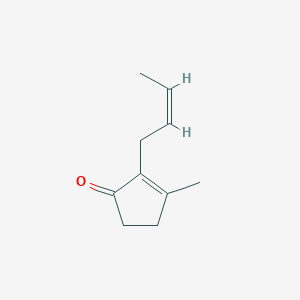
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one is an organic compound belonging to the class of cyclopentenones This compound is characterized by a cyclopentenone ring substituted with a butenyl and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one can be achieved through several synthetic routes. One common method involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst such as tributylphosphine or dimethylphenylphosphine . The reaction conditions, including the choice of solvent, play a crucial role in determining the yield and efficiency of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to achieve high yields and cost-effectiveness in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one involves its interaction with molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it may induce the expression of heat shock proteins by activating specific transcription factors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclopenten-1-one: A simpler analog with similar chemical properties but lacking the butenyl and methyl substitutions.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one: Another analog with an additional hydroxy group and ethyl substitution.
Uniqueness
cis-3-Methyl-2-(2-pentenyl)-2-cyclopenten-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
17190-71-5 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
2-[(Z)-but-2-enyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-4H,5-7H2,1-2H3/b4-3- |
InChI-Schlüssel |
IVLCENBZDYVJPA-ARJAWSKDSA-N |
SMILES |
CC=CCC1=C(CCC1=O)C |
Isomerische SMILES |
C/C=C\CC1=C(CCC1=O)C |
Kanonische SMILES |
CC=CCC1=C(CCC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















